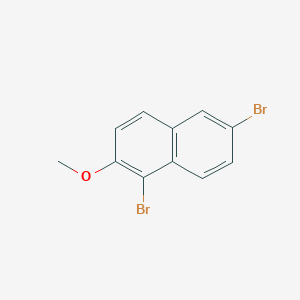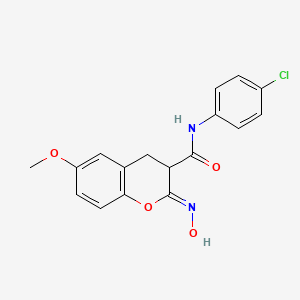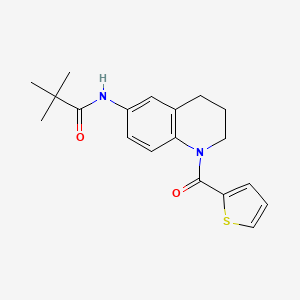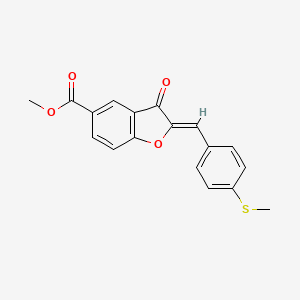
1,6-Dibromo-2-methoxynaphthalene
Übersicht
Beschreibung
1,6-Dibromo-2-methoxynaphthalene is a chemical compound with the linear formula C11H8Br2O . It has a molecular weight of 315.994 . This compound is provided to researchers as part of a collection of rare and unique chemicals . It is a ketone that is chemically reactive and has catalytic properties .
Synthesis Analysis
The synthesis of this compound involves the bromination of 2-methoxynaphthalene with elemental bromine to produce this compound . Another method involves boiling 6-Bromo-2-methoxynaphthalene and N-Bromosuccinimide in tetrahydrofuran under reflux for 2 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H8Br2O . The compound consists of 14 heavy atoms, 10 of which are aromatic .Chemical Reactions Analysis
This compound is produced from 2-methoxynaphthalene by generating bromine in situ using hydrogen bromide . The compound is also used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 315.994 . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.98, indicating its lipophilicity . It is moderately soluble, with a Log S (ESOL) of -5.12 .Wissenschaftliche Forschungsanwendungen
1. Catalysis and Chemical Synthesis
Research has shown the potential of 2-methoxynaphthalene derivatives in catalysis and chemical synthesis. For example, the acylation of 2-methoxynaphthalene with acetic anhydride over polymorphs of Beta zeolite has been studied, yielding different acylated products like 2-acetylmethoxynaphthalene and 1-acetylmethoxynaphthalene. These processes are influenced by the molecular dynamics and diffusivity of the isomer products (Botella et al., 2003). Another research highlighted the acylation of 2-methoxynaphthalene and isobutylbenzene over zeolite beta, emphasizing the importance of catalyst characteristics and reaction conditions for effective conversion and selectivity (Andy et al., 2000).
2. Spectral Analysis and Material Characterization
The structural and vibrational properties of methoxynaphthalene compounds have been analyzed using techniques like FT-IR and FT-Raman spectral analysis. This kind of research aids in understanding the molecular structure and properties of these compounds, which is crucial in various scientific applications (Govindarajan et al., 2010).
3. Pharmaceutical Intermediates
Some derivatives of 2-methoxynaphthalene are used as intermediates in the synthesis of pharmaceuticals. For instance, 2-bromo-6-methoxynaphthalene is an important intermediate in the production of non-steroidal anti-inflammatory agents like nabumetone and naproxen. Research has focused on developing safer and more environmentally friendly methods for synthesizing these intermediates (Xu & He, 2010).
4. Analytical Chemistry
2-Bromoacetyl-6-methoxynaphthalene and related compounds have been utilized as fluorescent labelling reagents in chromatographic analysis, especially in the analysis of bile acids and other carboxylic acids in pharmaceuticals and cosmetics. This highlights the role of such compounds in enhancing the sensitivity and specificity of analytical techniques (Cavrini et al., 1993; Gatti et al., 1992).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used in the synthesis of pharmaceutically active agents .
Mode of Action
1,6-Dibromo-2-methoxynaphthalene is a key intermediate in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The compound’s bromine atoms play a crucial role in this reaction, acting as leaving groups that are replaced by other functional groups during the coupling process .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound is involved, is a part of synthetic organic chemistry rather than a biological pathway . It is widely used in the synthesis of various organic compounds, including pharmaceuticals .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
Instead, its primary function is to participate in chemical reactions that lead to the synthesis of other compounds .
Eigenschaften
IUPAC Name |
1,6-dibromo-2-methoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2O/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEOLDKRKNUVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66996-59-6 | |
| Record name | 1,6-DIBROMO-2-METHOXY-NAPHTHALENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B3014739.png)
![N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014740.png)

![11-Methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3014742.png)
![ethyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3014744.png)

![2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B3014748.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B3014750.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide](/img/structure/B3014751.png)
